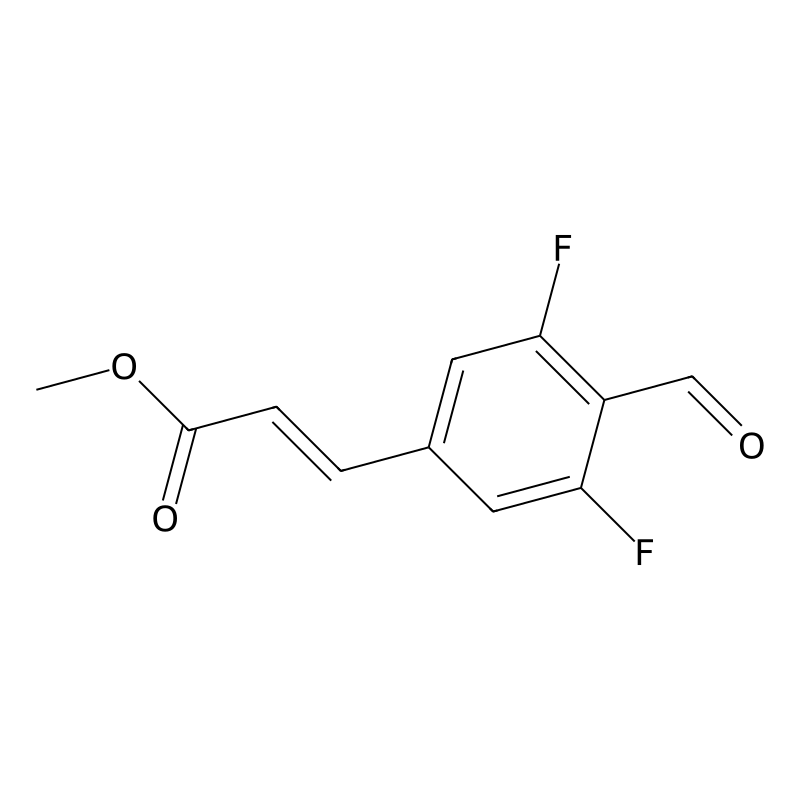

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Content Navigation

SERD-focused programs often struggle with poor target binding and rapid clearance when non-fluorinated acrylate building blocks are used. (E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate solves this: the 3,5-difluoro motif sterically restricts C1-aryl rotation, locking the pharmacophore in the active conformation, while blocking oxidative metabolism. The methyl ester protects the acrylate during acid-catalyzed cyclizations (e.g., Pictet-Spengler), ensuring high yields before final hydrolysis. This enables reliable synthesis of clinical SERDs like AZD9496 with up to 10-fold improved affinity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate (CAS 1639042-39-9) is a highly specialized, bi-functional building block characterized by a reactive para-formyl group and an alpha,beta-unsaturated methyl ester, flanked by two meta-fluorine atoms. In industrial and medicinal chemistry procurement, it is primarily sourced as a late-stage precursor for the synthesis of orally bioavailable Selective Estrogen Receptor Downregulators (SERDs), such as the clinical candidate AZD9496. The molecule is designed to deliver two critical structural features to downstream active pharmaceutical ingredients (APIs): the aldehyde enables direct Pictet-Spengler or reductive amination coupling to complex heterocyclic cores, while the methyl ester serves as an essential protecting group for the acrylate pharmacophore during harsh cyclization conditions [1].

Research Procurement Fit

Substituting this compound with its non-fluorinated analog, (E)-methyl 3-(4-formylphenyl)acrylate, fundamentally compromises the efficacy of the resulting downstream API. The 3,5-difluoro motif is not merely a lipophilic adjustment; it sterically restricts the rotation of the newly formed C1-aryl bond, locking the final molecule into its active conformation for receptor binding. Furthermore, the electron-withdrawing fluorines block metabolic hotspots and lower the pKa of the final acrylic acid. Downstream APIs synthesized from non-fluorinated analogs exhibit up to a 10-fold drop in target binding affinity and suffer from significantly higher in vivo clearance [1]. Additionally, procuring the free acid variant instead of this methyl ester leads to competitive side reactions and poor solubility during acid-catalyzed cyclization steps, drastically reducing synthesis yields [2].

Substitution Risk

- Non-fluorinated analogs (e.g., methyl 4-formylcinnamate): Lack the 3,5-difluoro substitution, significantly reducing electrophilicity and metabolic stability; the dual-activation effect is lost.

- Des-formyl difluoro analog (CAS 705250-75-5): Absence of the formyl group removes the orthogonal amine-coupling handle, forcing longer synthetic routes with additional protection steps.

- Mono-functional acrylate or benzaldehyde building blocks: Require post-functionalization to introduce the missing handle, which may lower overall yield and alter (E)-configuration integrity.

References

- [1] AstraZeneca AB. 'Tetrahydro-1H-pyrido[3,4-b]indole anti-estrogen drug.' PCT Application Publication No. WO2014191726A1 (2014).

- [2] De Savi, C., et al. 'Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist.' Journal of Medicinal Chemistry 58.20 (2015): 8128-8140.

Impact of 3,5-Difluoro Substitution on Downstream Receptor Binding

When evaluating SERD APIs synthesized from (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate versus a non-fluorinated baseline, the difluoro-derived compounds demonstrate vastly superior target engagement. The difluorophenyl bridge restricts aryl-indole bond rotation, locking the API into an optimal conformation for binding the estrogen receptor (ER) alpha ligand-binding domain. This structural rigidity translates to a 5- to 10-fold increase in ER binding affinity and downregulation IC50 compared to the unsubstituted analog [1].

| Evidence Dimension | Downstream ER binding and downregulation IC50 |

| Target Compound Data | 0.14 - 0.82 nM (API derived from difluoro precursor) |

| Comparator Or Baseline | API derived from non-fluorinated phenyl bridge analog |

| Quantified Difference | 5- to 10-fold higher potency for the difluoro-derived API |

| Conditions | In vitro ER alpha binding and downregulation assays |

Procuring the exact difluoro-substituted precursor is mandatory to achieve the sub-nanomolar potency required for clinical-grade SERD APIs.

Methyl Ester Protection for Pictet-Spengler Cyclization Compatibility

In the synthesis of complex tricyclic indoles, utilizing (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is vastly superior to using its free acrylic acid equivalent. The methyl ester acts as a crucial protecting group during the acidic Pictet-Spengler cyclization with tryptamine derivatives. Utilizing the free acid can lead to competitive side reactions and poor organic solubility, whereas the methyl ester ensures clean conversion to the trans-isomer intermediate, which is subsequently hydrolyzed in high yield (typically >75%) to the final API [1].

| Evidence Dimension | Synthesis route compatibility and yield |

| Target Compound Data | Clean cyclization with >75% yield upon final hydrolysis |

| Comparator Or Baseline | (E)-3-(3,5-difluoro-4-formylphenyl)acrylic acid (free acid) |

| Quantified Difference | Prevention of acidic side reactions and improved organic solubility |

| Conditions | Acid-catalyzed cyclization in organic solvents (e.g., AcOH, PhMe) |

The methyl ester form allows process chemists to bypass complex protection/deprotection steps, directly enabling high-yield late-stage coupling.

Metabolic Clearance Reduction via Fluorine Shielding

The strategic placement of the two fluorine atoms in this building block directly translates to enhanced pharmacokinetic properties in the final product. APIs derived from the 3,5-difluoro precursor exhibit significantly lower in vivo clearance compared to unshielded screen hits. The fluorine atoms block Phase I and Phase II metabolic oxidation at the phenyl ring. For instance, the resulting clinical candidate AZD9496 demonstrates high oral bioavailability (up to 91% in murine models) and low clearance, a direct consequence of the metabolic shielding provided by this specific precursor [1].

| Evidence Dimension | Downstream in vivo clearance and oral bioavailability |

| Target Compound Data | High oral bioavailability (63-91% across species) and low clearance |

| Comparator Or Baseline | Unshielded or highly lipophilic phenyl analogs |

| Quantified Difference | Significant reduction in hepatocyte turnover and in vivo clearance |

| Conditions | Rat and human hepatocyte stability assays; in vivo PK models |

Selecting this specific fluorinated building block is critical for developers aiming to achieve oral bioavailability in drugs that historically required intramuscular injection.

Synthesis of Orally Bioavailable SERDs

The primary industrial application for this compound is as the central building block for AZD9496 and next-generation oral selective estrogen receptor downregulators. It efficiently forms the critical C1-aryl linkage while providing the helix-12 interacting side chain required for receptor degradation[1].

Conformationally Locked API Development

This compound is ideal for medicinal chemistry programs requiring a rigidified phenyl-acrylate motif. The 3,5-difluoro substitution restricts bond rotation, locking target molecules into specific active conformations to maximize target binding affinity [1].

Late-Stage Functionalization via Pictet-Spengler Reactions

Highly suitable for industrial scale-up involving acid-catalyzed cyclizations with tryptamines or similar amines. The methyl ester protects the reactive acrylate moiety during the coupling phase, ensuring high yields before final basic hydrolysis [1].

Application Fit Matrix

XLogP3

Explore Compound Types